molecular formula C9H9BrO2 B1268086 2-Bromoethyl benzoate CAS No. 939-54-8

2-Bromoethyl benzoate

Cat. No.: B1268086
CAS No.: 939-54-8
M. Wt: 229.07 g/mol
InChI Key: KNBBDZULQFKSIE-UHFFFAOYSA-N
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Description

2-Bromoethyl benzoate is an organic compound with the molecular formula C9H9BrO2. It is an ester formed from benzoic acid and 2-bromoethanol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Biochemical Analysis

Biochemical Properties

2-Bromoethyl benzoate plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes such as esterases, which hydrolyze the ester bond to release benzoic acid and 2-bromoethanol. The bromine atom in this compound can participate in nucleophilic substitution reactions, making it a useful reagent for introducing benzoate groups into biomolecules. This interaction can modify the activity of proteins and enzymes, potentially altering their function and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modifying proteins involved in these pathways. For example, the introduction of benzoate groups can affect the phosphorylation status of signaling proteins, thereby altering signal transduction. Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins. This compound may also affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through its reactive bromine atom. This compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their structure and function. For instance, this compound can inhibit enzyme activity by binding to the active site or by inducing conformational changes that reduce enzyme efficiency. Additionally, it can affect gene expression by modifying transcription factors, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term exposure to this compound may lead to cumulative effects on cellular function, such as prolonged inhibition of enzyme activity or sustained changes in gene expression. These temporal effects should be carefully monitored in in vitro and in vivo studies to understand the long-term impact of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound may cause toxicity by excessively modifying proteins and enzymes, leading to cellular dysfunction. Threshold effects should be identified to determine the safe and effective dosage range for experimental use .

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis by esterases to produce benzoic acid and 2-bromoethanol. These metabolites can further participate in various biochemical reactions. Benzoic acid can be conjugated with glycine to form hippuric acid, which is excreted in the urine. The metabolic pathways of this compound also involve interactions with enzymes and cofactors that facilitate its breakdown and utilization in cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within tissues depends on its solubility and affinity for different cellular compartments. This compound may accumulate in specific tissues or organelles, influencing its biochemical activity and effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Targeting signals or post-translational modifications may direct this compound to these locations, affecting its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromoethyl benzoate can be synthesized through the esterification of benzoic acid with 2-bromoethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Major Products Formed

Scientific Research Applications

2-Bromoethyl benzoate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromoethyl benzoate primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new compounds. The ester group in this compound can also participate in hydrolysis reactions, breaking down into benzoic acid and 2-bromoethanol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromoethyl benzoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This increased reactivity allows for a broader range of chemical transformations and applications in organic synthesis .

Properties

IUPAC Name

2-bromoethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBBDZULQFKSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335150
Record name 2-Bromoethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-54-8
Record name 2-Bromoethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromoethyl Benzoate
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Synthesis routes and methods I

Procedure details

A mixture of 120.14 grams (0.80 mol) of 2-phenyl-1,3-dioxolane, 142.39 grams (0.80 mol) of N-bromosuccinimide, 1 liter of carbon tetrachloride and a catalytic amount of benzoyl peroxide was heated with stirring at reflux for 5.25 hours and then cooled. The mixture was filtered, and the filtrate was concentrated to an oil. Distillation of this oil gave 147.8 grams; (80.65% of theory) of the product; bp=104°-111° C./0.40 mm.
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120.14 g
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142.39 g
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1 L
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Synthesis routes and methods II

Procedure details

To a solution of benzoic acid (2.44 g, 20 mmol) and 2-bromoethan-1-ol (1.42 mL, 20 mmol) in 40 mL of anhydrous dichloromethane, a solution of 1,3-dicyclohexylcarbodiimide (4.12 g, 20 mmol) in dichloromethane was slowly added followed by addition of a catalytic amount of 4-(dimethylamino)pyridine. The resulting mixture was stirred at room temperature for 16 hrs. After filtration, the filtrate was washed with 5% NaHCO3, brine, and dried over Na2SO4. After removing the solvent, chromatography (silica gel, 10% ethyl acetate in hexane) of the residue gave 3.7 g (82%) of the title compound. 1H NMR (400 MHz, CDCl3): δ 3.62 (t, J=6 Hz, 2H), 4.60 (t, J=6 Hz, 2H), 7.42 (m, 2H), 7.54 (m, 2H), 8.04 (m, 2H).
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2.44 g
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1.42 mL
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4.12 g
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40 mL
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82%

Synthesis routes and methods III

Procedure details

The preferred aldehyde for the second route is benzaldehyde, especially when the glycol is ethylene glycol and the N-halogenated imide is N-bromosuccinimide. More specifically, 2-phenyl-1,3-dioxolane can be prepared by mixing benzaldehyde and ethylene glycol in a 1.0 to 1.2 mol ratio in an organic solvent containing a catalytic amount of an organic acid, such as p-toluenesulfonic acid. The mixture is heated and allowed to reflux for about an hour and a half, then treated with potassium carbonate, filtered, and distilled to produce 2-phenyl-1,3-dioxolane. The dioxolane is subsequently dissolved in carbon tetrachloride with an equimolar amount of N-bromosuccinimide and a catalytic amount of benzoyl peroxide. After heating under reflux conditions for up to 16 hours, cooling, and filtering, the mixture produces a filtrate that can be further concentrated to yield an ester, 2-bromoethyl benzoate. The ester so produced is used as an alkylating agent when reacted with a tertiary amine yielding a quaternary ammonium salt.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of a hydroxyl group at the para position of the benzene ring in 2-bromoethyl 4-hydroxybenzoate alter its reactivity with sodium hydroxide compared to 2-bromoethyl benzoate?

A1: While this compound readily undergoes hydrolysis with sodium hydroxide to produce benzoic acid, the introduction of a hydroxyl group at the para position significantly alters the reaction pathway. [] In the case of 2-bromoethyl 4-hydroxybenzoate (1), reaction with an equimolar amount of sodium hydroxide leads to the formation of 2-hydroxyethyl 4-hydroxybenzoate (6) instead of the expected hydrolysis product. This difference arises from the influence of the phenolic hydroxyl group, which promotes an internal CO alkylation through an intermediate (5), ultimately yielding the observed product. This highlights the significant impact of substituents on the reactivity of this compound derivatives. You can find more details about this reaction pathway in the paper "Unerwarteter Verlauf der Umsetzung von 4‐Hydroxybenzoesäure‐2‐bromethylester mit Natronlauge" [].

Q2: How does the counterion of alkali 4-(2-bromoethyl)benzoates influence their thermal polymerization behavior?

A2: The thermal polymerization of alkali 4-(2-bromoethyl)benzoates exhibits a strong dependence on the nature of the counter cation. [] For instance, the lithium salt predominantly undergoes elimination of hydrogen bromide followed by vinyl polymerization at 220°C, yielding poly(methyl 4-vinylbenzoate). In contrast, the potassium salt primarily undergoes polycondensation under similar conditions, producing poly(oxycarbonyl-1,4-phenylene-ethylene) (polyester 1). The sodium salt displays a mixed behavior, yielding both the polyester and 4-vinylbenzoic acid, indicating the occurrence of both polycondensation and double bond formation. These findings, detailed in the study "Thermal polymerizations of alkali 4‐(2‐bromoethyl)benzoates in bulk" [], underscore the crucial role of counterions in directing the reaction pathway during thermal polymerization of these benzoate derivatives.

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